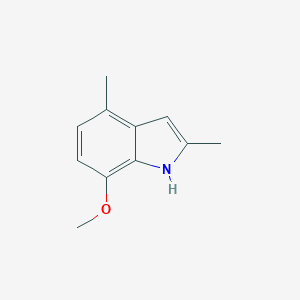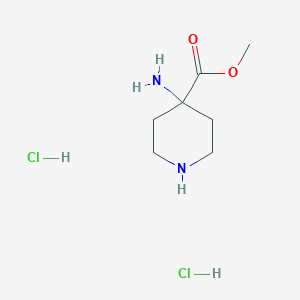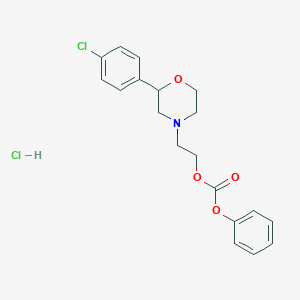
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride, commonly known as dorzolamide, is a carbonic anhydrase inhibitor that is used to treat glaucoma and ocular hypertension. It works by reducing the amount of fluid in the eye, which helps to lower intraocular pressure.
Mécanisme D'action
Dorzolamide works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. By reducing the amount of aqueous humor produced, dorzolamide helps to lower intraocular pressure.
Effets Biochimiques Et Physiologiques
In addition to its effects on intraocular pressure, dorzolamide has been shown to have other biochemical and physiological effects. It has been shown to increase cerebral blood flow, which may have implications for the treatment of conditions such as Alzheimer's disease. Dorzolamide has also been shown to have anticonvulsant effects, which may make it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
Dorzolamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, dorzolamide has limitations as well. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, its effects may be influenced by factors such as pH and temperature, which may make it difficult to control in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on dorzolamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. Dorzolamide has been shown to have antitumor effects in vitro, and further research is needed to determine its potential as a cancer treatment. Additionally, further research is needed to better understand the mechanisms underlying the anticonvulsant effects of dorzolamide, which may have implications for the treatment of epilepsy.
Méthodes De Synthèse
Dorzolamide is synthesized by reacting 4-chlorobenzene sulfonamide with 2-(2-aminoethyl)morpholine in the presence of a base, followed by the reaction with phenyl chloroformate. The resulting compound is then treated with hydrochloric acid to obtain dorzolamide hydrochloride.
Applications De Recherche Scientifique
Dorzolamide has been extensively studied for its use in the treatment of glaucoma and ocular hypertension. It has been shown to effectively lower intraocular pressure in both animal and human studies. In addition, dorzolamide has been studied for its potential use in the treatment of other conditions, such as epilepsy, Alzheimer's disease, and cancer.
Propriétés
Numéro CAS |
185759-05-1 |
|---|---|
Nom du produit |
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride |
Formule moléculaire |
C19H21Cl2NO4 |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)morpholin-4-yl]ethyl phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C19H20ClNO4.ClH/c20-16-8-6-15(7-9-16)18-14-21(10-12-23-18)11-13-24-19(22)25-17-4-2-1-3-5-17;/h1-9,18H,10-14H2;1H |
Clé InChI |
DHJXWMJHLPBQHL-UHFFFAOYSA-N |
SMILES |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
SMILES canonique |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Synonymes |
Carbonic acid, 2-(2-(4-chlorophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B70004.png)

![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
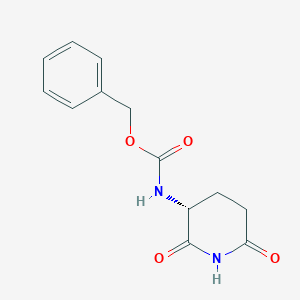
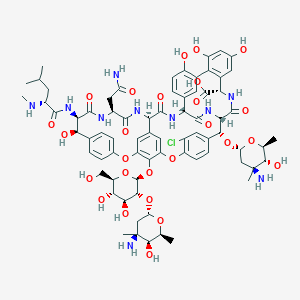
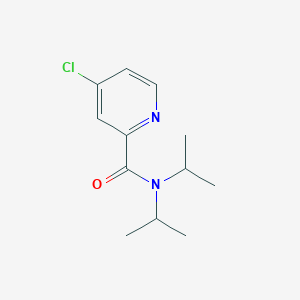
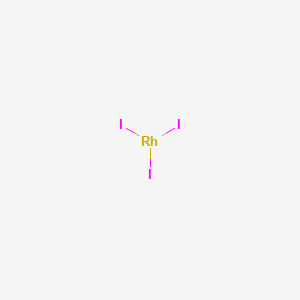
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)
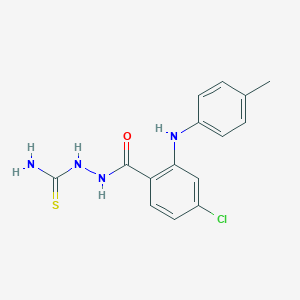
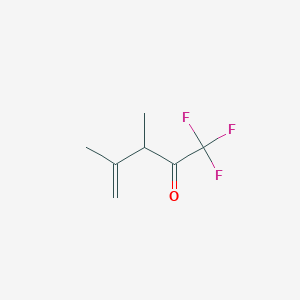
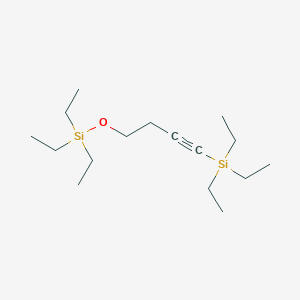
![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)
